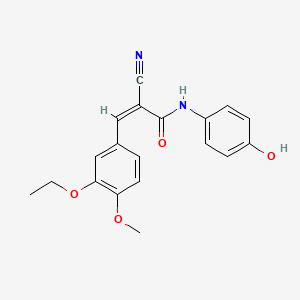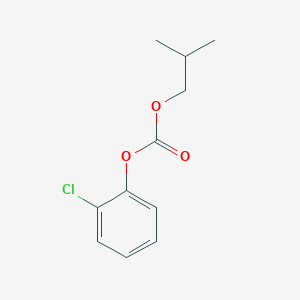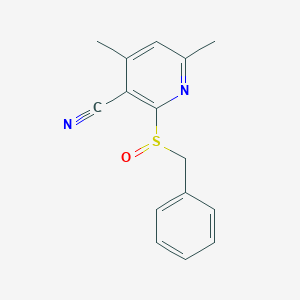
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood, but several studies have suggested that it exerts its biological activities by targeting specific molecular pathways. For instance, Gao et al. (2018) reported that the compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In addition, it inhibited the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter (Jiang et al., 2017). In addition, it reduced the levels of reactive oxygen species (ROS) and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress (Liu et al., 2017). Furthermore, it exhibited vasodilatory activity by relaxing the smooth muscles of blood vessels (Yang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple and readily available starting materials. In addition, it exhibits potent biological activities at low concentrations, making it a suitable candidate for further studies. However, one of the limitations is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several potential future directions for research. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, it can be used as a starting material for the synthesis of new derivatives with improved biological activities and physicochemical properties. Furthermore, it can be explored for its potential applications in agriculture and materials science, such as the development of new pesticides and functional materials.
Métodos De Síntesis
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using different methods. One of the commonly used methods is the reaction of 3-bromobenzylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) (Gao et al., 2018). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is obtained by filtration and purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. For instance, Gao et al. (2018) reported that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, it exhibited potent anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Liu et al., 2017). Furthermore, it showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Jiang et al., 2017).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(5-6-15(14)19)17-9-11-3-2-4-12(16)7-11/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYAXJFERZYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

